![molecular formula C13H8ClNO3 B051524 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol CAS No. 70217-01-5](/img/structure/B51524.png)

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol

Overview

Description

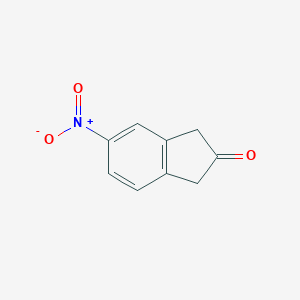

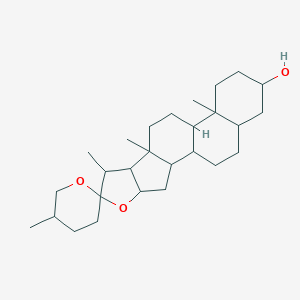

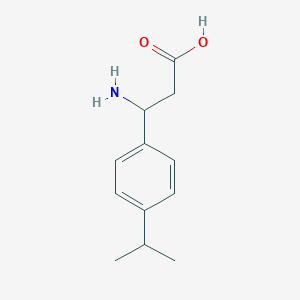

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is a chemical compound with the molecular formula C13H8ClNO3 . It is an impurity of Fenoxaprop P-Ethyl, an aryloxyphenoxypropionate compound widely used as an herbicide for control of postemergence annual grasses in crop fields, mostly in rice paddies .

Molecular Structure Analysis

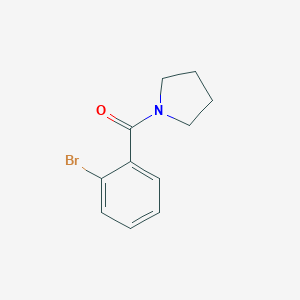

The molecular structure of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol consists of a phenol group (a benzene ring with a hydroxyl group) connected to a benzoxazole group (a fused benzene and oxazole ring) via an ether linkage . The benzoxazole ring also has a chlorine atom attached to it .Physical And Chemical Properties Analysis

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol has a molecular weight of 261.66 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 55.5 Ų and a complexity of 283 .Scientific Research Applications

Chemical Properties

“4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol” is a chemical compound with the molecular formula C13H8ClNO3 . It has an average mass of 261.660 Da and a monoisotopic mass of 261.019257 Da .

Anticancer Activity

Benzoxazole and its derivatives, including “4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol”, represent a very important class of heterocyclic compounds with diverse therapeutic areas . They have shown potent anticancer activity . Many novel compounds with benzoxazole as their backbone have been designed and developed, and their anticancer activity has been checked . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied .

Herbicidal Activity

“4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol” is an impurity of Fenoxaprop P-Ethyl, an aryloxyphenoxypropionate compound widely used as an herbicide for control of postemergence annual grasses in crop fields .

Inhibition of Plant Growth

Compounds containing the benzoxazole fragment have shown to inhibit the root growth of Arabidopsis thaliana . This suggests potential applications in the field of plant biology and agriculture .

Mechanism of Action

Target of Action

The primary target of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses . ACCase is crucial for the de novo synthesis of fatty acids .

Mode of Action

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol acts as an ACCase inhibitor . It belongs to the chemical family of aryloxyphenoxypropionates (AOPPs), which block the de novo synthesis of fatty acids by inhibiting ACCase .

Biochemical Pathways

By inhibiting ACCase, 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol disrupts the fatty acid synthesis pathway. This leads to a deficiency of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the grass cells .

Pharmacokinetics

It has a relatively low molecular weight (261.66 Da ), which generally favors absorption and distribution. Its predicted boiling point is 430.4°C , suggesting it is stable at physiological temperatures.

Result of Action

The inhibition of ACCase by 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol leads to a disruption in the synthesis of fatty acids. This results in impaired cell growth and function, ultimately causing the death of the grass cells .

Action Environment

The action of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol can be influenced by environmental factors. For instance, the efficacy of ACCase inhibitors can be affected by the growth stage of the grass, with younger grasses being more susceptible . Additionally, environmental conditions such as temperature and humidity may impact the absorption and action of the compound.

properties

IUPAC Name |

4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFCMPIPSNBHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220480 | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol | |

CAS RN |

70217-01-5 | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)